

# Discovery and Initial Characterization of JNJ-42165279: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-40255293 |           |
| Cat. No.:            | B15569278    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

JNJ-42165279 is a potent and selective, covalently binding but slowly reversible inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3] Developed by Janssen Pharmaceutica, this small molecule has been investigated for its therapeutic potential in anxiety and major depressive disorders.[1] By inhibiting FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), JNJ-42165279 elevates the levels of these endogenous signaling lipids in both the central and peripheral nervous systems.[2][4] This elevation is hypothesized to produce therapeutic effects, particularly in mood and anxiety disorders. This technical guide provides a comprehensive summary of the discovery and initial characterization of JNJ-42165279, including its pharmacological properties, preclinical efficacy, and pharmacokinetic profile.

## **Mechanism of Action: FAAH Inhibition**

JNJ-42165279 acts as a selective inhibitor of FAAH.[1] FAAH is a serine hydrolase that terminates the signaling of anandamide and other fatty acid amides by hydrolyzing them into arachidonic acid and ethanolamine.[4] By blocking the active site of FAAH, JNJ-42165279 prevents this degradation, leading to an accumulation of anandamide and other related endogenous lipids.[2] This potentiation of endocannabinoid signaling is the primary mechanism through which JNJ-42165279 is thought to exert its pharmacological effects.[3]



## Signaling Pathway of FAAH Inhibition by JNJ-42165279



Click to download full resolution via product page

Caption: FAAH Inhibition by JNJ-42165279 and Subsequent Anandamide Signaling.

# Pharmacological Profile In Vitro Potency and Selectivity

JNJ-42165279 demonstrates potent inhibition of both human and rat FAAH enzymes. Its selectivity has been established against a wide range of other enzymes, ion channels, transporters, and receptors.

| Target | Species | Assay Type                  | IC50 (nM) | Reference |
|--------|---------|-----------------------------|-----------|-----------|
| FAAH   | Human   | Recombinant<br>Enzyme Assay | 70 ± 8    | [4][5]    |
| FAAH   | Rat     | Recombinant<br>Enzyme Assay | 313 ± 28  | [4][5]    |

JNJ-42165279 exhibited high selectivity when tested at a concentration of 10  $\mu$ M against a panel of 50 other receptors, enzymes, transporters, and ion channels, where it did not produce



greater than 50% inhibition.[4] Furthermore, it did not inhibit key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at a 10 µM concentration.[4][6]

## **Preclinical Pharmacodynamics**

In preclinical studies, administration of JNJ-42165279 led to a significant and dose-dependent elevation of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) in both the brain and periphery of rats.[2][4]

| Parameter               | Species | Dose<br>(mg/kg, p.o.) | Tissue            | Effect                   | Reference |
|-------------------------|---------|-----------------------|-------------------|--------------------------|-----------|
| AEA, OEA,<br>PEA Levels | Rat     | 20                    | Brain &<br>Plasma | Significant<br>Elevation | [2][4]    |

# **Preclinical Efficacy**

The therapeutic potential of JNJ-42165279 was evaluated in a preclinical model of neuropathic pain.

## Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

JNJ-42165279 was shown to be efficacious in the spinal nerve ligation (SNL) model in rats, a widely used model of neuropathic pain.[2] The compound produced a dose-dependent reversal of tactile allodynia.[3]

| Model                          | Species | Effect                           | ED90 (mg/kg,<br>p.o.) | Reference |
|--------------------------------|---------|----------------------------------|-----------------------|-----------|
| Spinal Nerve<br>Ligation (SNL) | Rat     | Reversal of<br>Tactile Allodynia | 22                    | [3]       |

### **Pharmacokinetics and ADME**

JNJ-42165279 has been characterized as having favorable absorption, distribution, metabolism, and excretion (ADME) properties.[2]



### **Preclinical Pharmacokinetics in Rats**

Following oral administration in rats, JNJ-42165279 is rapidly absorbed and penetrates the brain.

| Parameter | Dose<br>(mg/kg, p.o.) | Matrix | Value  | Time   | Reference |
|-----------|-----------------------|--------|--------|--------|-----------|
| Cmax      | 20                    | Plasma | 4.2 μM | 1 hour | [4][6]    |
| Cmax      | 20                    | Brain  | 6.3 µM | 1 hour | [4][6]    |

### **Clinical Pharmacokinetics in Humans**

In a Phase I multiple-ascending dose study in healthy volunteers, JNJ-42165279 was rapidly absorbed with a plasma half-life ranging from 8.14 to 14.1 hours, supporting once-daily dosing. [5][7]

| Parameter               | Dose Range (mg, single dose) | Effect                   | Reference |
|-------------------------|------------------------------|--------------------------|-----------|
| Plasma AEA              | 10-100                       | 5.5 to 10-fold increase  | [7]       |
| Plasma OEA & PEA        | 10-100                       | 4.3 to 5.6-fold increase | [7]       |
| Brain FAAH<br>Occupancy | ≥10                          | Saturation               | [7][8]    |

# Experimental Protocols FAAH Inhibition Assay (General Protocol)

The inhibitory activity of JNJ-42165279 against FAAH was determined using a fluorometric assay with recombinant human or rat FAAH. The assay measures the hydrolysis of a fluorogenic substrate by FAAH.

Experimental Workflow for In Vitro FAAH Inhibition Assay



#### Click to download full resolution via product page

Caption: General workflow for determining the in vitro FAAH inhibitory activity.

#### **Brief Protocol:**

- Recombinant human or rat FAAH is pre-incubated with varying concentrations of JNJ-42165279 for a defined period (e.g., 60 minutes).[5]
- A fluorogenic FAAH substrate is added to initiate the enzymatic reaction.
- The increase in fluorescence, corresponding to substrate hydrolysis, is measured over time using a plate reader.
- IC50 values are calculated from the concentration-response curves.

# Spinal Nerve Ligation (SNL) Model in Rats (General Protocol)

This model induces neuropathic pain by ligating the L5 and L6 spinal nerves. The efficacy of JNJ-42165279 is assessed by its ability to reverse the resulting tactile allodynia.

#### **Brief Protocol:**

- Under anesthesia, the L5 and L6 spinal nerves of rats are tightly ligated.
- Following a recovery period, the development of tactile allodynia is confirmed using von Frey filaments.
- JNJ-42165279 or vehicle is administered orally.
- Tactile allodynia is reassessed at various time points post-dosing to determine the reversal of pain behavior.



### Conclusion

JNJ-42165279 is a potent and selective FAAH inhibitor that effectively elevates endocannabinoid levels in both preclinical and clinical settings. Its ability to reverse tactile allodynia in a rodent model of neuropathic pain provided initial proof-of-concept for its therapeutic potential. While its clinical development for mood and anxiety disorders has been explored, this technical overview summarizes the foundational preclinical data that characterized its discovery and initial pharmacological profile. Further research will continue to delineate the full therapeutic utility of this mechanism of action.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Anandamide receptor signal transduction PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anandamide degradation | Pathway PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and Initial Characterization of JNJ-42165279: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569278#discovery-and-initial-characterization-of-jnj-42165279]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com